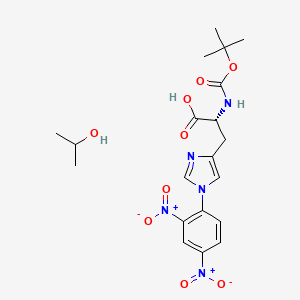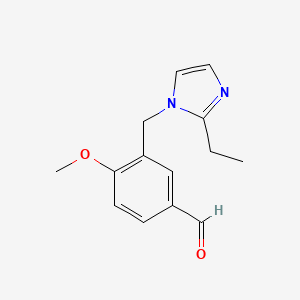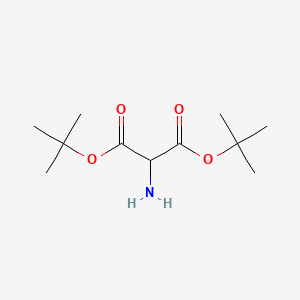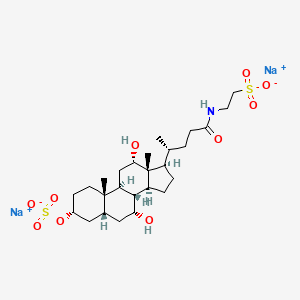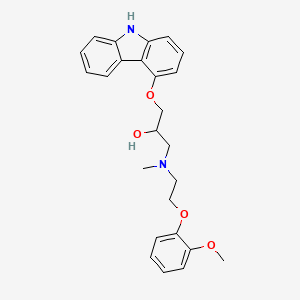
N-甲基卡维地洛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-Methyl carvedilol involves several key intermediates and reaction conditions that have been optimized to minimize impurities and improve yields. For instance, a new and facile synthesis method for the intermediate 5-((9H-carbazol-4-yloxy) methyl)oxazolidin-2-one towards the synthesis of carvedilol has been described, which avoids the formation of bis compound impurities (Naidu et al., 2010). Another approach involves avoiding bis impurity by choosing a simple ethanamine to open the oxirane ring, leading to high-purity carvedilol (An et al., 2010).
Molecular Structure Analysis
The crystal structure of carvedilol reveals the presence of a pair of enantiomers with hydrogen bonds between them, showing two planes in the molecule. This understanding is crucial for the synthesis and application of N-Methyl carvedilol (Wei et al., 1998).
Chemical Reactions and Properties
Carvedilol's antioxidant properties, including radical-scavenging and iron-chelating abilities, contribute to its therapeutic effects. These properties are indicative of the chemical reactivity and potential for N-Methyl carvedilol to also possess similar characteristics (Oettl et al., 2001).
Physical Properties Analysis
The physicochemical properties of carvedilol, such as solubility, flowability, and polymorphism, are crucial for its formulation and efficacy. Carvedilol exhibits different polymorphs depending on the synthesis route and crystallization procedure, influencing its physical properties and bioavailability (Alves et al., 2016).
Chemical Properties Analysis
The reactivity of carvedilol with pharmaceutical excipients, such as the formation of citric acid esters and amides in the solid state, is an important consideration for the stability and formulation of N-Methyl carvedilol. These reactions can affect the drug's efficacy and shelf life (Larsen et al., 2009).
科学研究应用
透皮治疗系统
使用具有亲水性和疏水性聚合物的基质型贴片,对卡维地洛透皮治疗系统进行的研究显示,生物利用度和稳态血浆浓度得到改善。这一发展提高了卡维地洛在高血压治疗中的疗效 (Ubaidulla 等人,2007 年).
心肌病治疗
一项针对由自身免疫性心肌炎引起扩张型心肌病的大鼠的研究发现,低剂量的卡维地洛抑制了心力衰竭的进展。这表明在治疗扩张型心肌病中具有潜在的应用 (Watanabe 等人,2000 年).
神经保护活性
卡维地洛已显示出神经保护能力,对 N-甲基-D-天冬氨酸 (NMDA) 受体和 Na+ 通道有影响。这表明其在神经系统疾病中具有潜在的应用 (Lysko 等人,1998 年).
高血压和血管损伤
高血压大鼠长期口服卡维地洛治疗显示血压变异性和靶器官损伤降低。这表明其在管理高血压和相关并发症中的应用 (Del Mauro 等人,2017 年).
溶解度和溶解速率提高
卡维地洛与甲基-β-环糊精的组合已被证明可显着提高卡维地洛的溶解度和溶解速率,这对于其口服给药非常重要 (Hirlekar 和 Kadam,2009 年).
抗脂质过氧化抗氧化作用
已发现卡维地洛可作为抗脂质过氧化的抗氧化剂,对血管和心肌损伤提供保护作用 (Noguchi 等人,2000 年).
慢性心力衰竭中发病率和死亡率降低
卡维地洛已被证明可以降低慢性心力衰竭患者因心血管原因死亡和住院的风险,表明其在心力衰竭管理中的潜力 (Packer 等人,1996 年).
依赖于一氧化氮的产生
研究表明,卡维地洛的血液动力学作用部分依赖于内源性一氧化氮的产生,表明在心血管疾病中存在复杂的作用机制 (Afonso 等人,2006 年).
血管平滑肌细胞增殖抑制
已经观察到卡维地洛可以防止血管损伤后的血管平滑肌细胞增殖、迁移和新内膜形成。这表明其在治疗与异常血管平滑肌生长相关的疾病中的作用 (Ohlstein 等人,1993 年).
安全和危害
N-Methyl carvedilol should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Carvedilol has been studied for its potential benefits in various conditions beyond its current indications. For instance, it may improve survival in patients with ascites and gastroesophageal varices . Furthermore, ongoing trials are exploring the potential benefit or harm of old and new pharmacological interventions that might offer further improvements in treatment for those with heart failure with reduced ejection fraction (HFrEF) and extend success to the treatment of patients with heart failure with preserved left ventricular ejection fraction (HFpEF) and other heart failure phenotypes .
属性
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-27(14-15-30-23-12-6-5-11-22(23)29-2)16-18(28)17-31-24-13-7-10-21-25(24)19-8-3-4-9-20(19)26-21/h3-13,18,26,28H,14-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYAQEVCUAUADP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl carvedilol | |
CAS RN |
72956-35-5 |
Source


|
| Record name | N-Methyl carvedilol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYL CARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXY9A338PC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

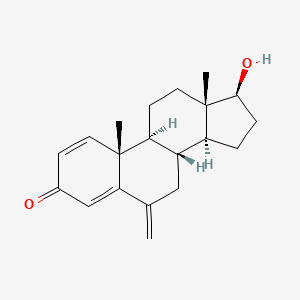
![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
